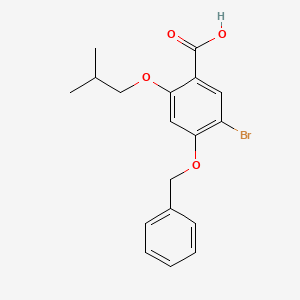
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of benzyloxy, bromo, and isobutoxy functional groups attached to a benzoic acid core. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid typically involves multiple steps. One common method is the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then undergo further bromination and isobutoxylation to yield the final product. The reaction conditions often involve the use of solvents like toluene and catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
The major products formed from these reactions include benzoic acids, alcohols, and substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and bromo groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyloxybenzoic acid: A related compound with similar benzyloxy functionality.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Another compound with benzyloxy and hydroxy groups.
Uniqueness
4-(Benzyloxy)-5-bromo-2-isobutoxybenzoic acid is unique due to the combination of benzyloxy, bromo, and isobutoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C18H19BrO4 |
|---|---|
Molekulargewicht |
379.2 g/mol |
IUPAC-Name |
5-bromo-2-(2-methylpropoxy)-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H19BrO4/c1-12(2)10-22-16-9-17(15(19)8-14(16)18(20)21)23-11-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
JZNHBBDUZPLZKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=C(C=C1C(=O)O)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


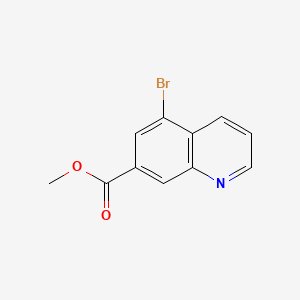
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
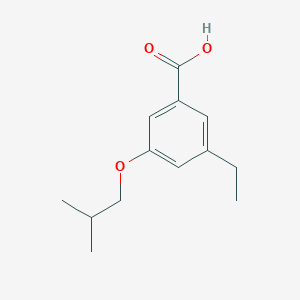
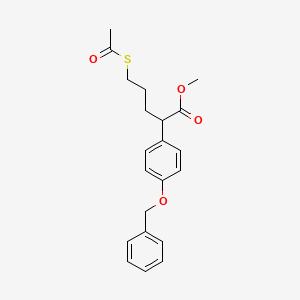
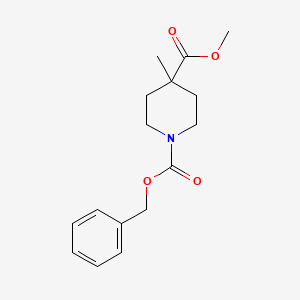
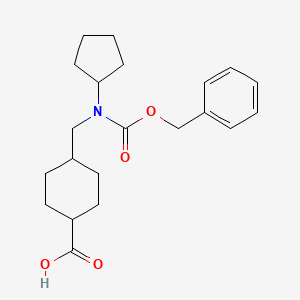

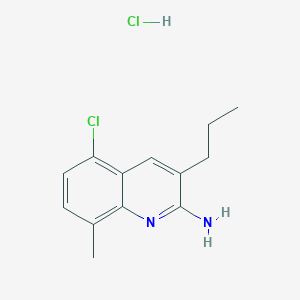

![2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
![1-Vinyl-3-[4-(3-vinyl-3-imidazolium-1-yl)butyl]-3-imidazolium Chloride](/img/structure/B13718848.png)

![Cyclopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718860.png)
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanecarboxamide](/img/structure/B13718879.png)
